(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid
Description
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 868071-17-4) is a chiral carboxylic acid with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol . It features a hydroxyl group at the S-configured third carbon and a 2,4,5-trifluorophenyl substituent at the fourth carbon (Fig. 1). This compound is a critical intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment . Its synthesis often involves enzymatic asymmetric ring-opening reactions, such as those catalyzed by aldoxime dehydratases (Oxd), to achieve high enantiomeric excess (e.g., 67% ee in preliminary studies) .
Properties
IUPAC Name |
(3S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6,14H,1,3H2,(H,15,16)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKHBXZZAXQOD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652349 | |
| Record name | (3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868071-17-4 | |
| Record name | (3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid typically involves several steps. One common method starts with the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of inexpensive and readily available raw materials, ensuring high yield and stable product quality. The reaction conditions are carefully controlled to avoid the generation of large amounts of waste and to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid, while reduction can produce 3-hydroxy-4-(2,4,5-trifluorophenyl)butanol.
Scientific Research Applications
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. In the case of its use as an intermediate in DPP-4 inhibitors, the compound undergoes further chemical modifications to produce active pharmaceutical ingredients that inhibit the DPP-4 enzyme. This inhibition helps regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Butanoic Acid Derivatives
The biological and chemical properties of butanoic acid derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Substituent-Based Comparison
Key Observations :
- Pharmaceutical vs. Agrochemical Use: The target compound’s 2,4,5-trifluorophenyl group enhances metabolic stability and receptor binding in drug intermediates, whereas chlorophenoxy derivatives like MCPB and 2,4-DB act as herbicides by mimicking plant auxins .
- Fluorine Impact: Fluorination at the 2,4,5-positions increases lipophilicity and electron-withdrawing effects, improving pharmacokinetics compared to non-fluorinated analogs .
Stereoisomeric and Functional Group Analogs
Chirality and functional group substitutions significantly influence bioactivity:
Table 2: Stereochemical and Functional Group Comparisons
Key Observations :
- Stereochemistry : The S-configuration in the target compound is critical for enzymatic synthesis efficiency, while R-isomers (e.g., 1204818-19-8) require alternative synthetic routes .
- Amino vs. Hydroxyl Groups: Replacing the hydroxyl group with an amino group (e.g., 270065-79-7) alters reactivity and binding modes, enabling diversification in drug design .
Fluorination Patterns and Bioactivity
Fluorine positioning on the phenyl ring affects electronic and steric properties:
- 2,4,5-Trifluorophenyl: This substitution in the target compound optimizes steric bulk and electronic effects for DPP-4 inhibition, outperforming mono- or di-fluorinated analogs .
- 4-Trifluoromethylphenyl (e.g., 270065-79-7): The trifluoromethyl group increases hydrophobicity but may reduce target specificity compared to 2,4,5-trifluorophenyl derivatives .
Biological Activity
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid is an important compound in medicinal chemistry, particularly as a precursor for the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications in drug development.
- Molecular Formula : C10H9F3O3
- Molecular Weight : 234.172 g/mol
- Melting Point : 87°C
- Density : 1.459 g/cm³
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid serves as a significant intermediate in the synthesis of DPP-4 inhibitors, which are used in the treatment of type 2 diabetes. DPP-4 inhibitors work by increasing incretin levels, leading to enhanced insulin secretion and reduced glucagon levels.
-
Mechanism of Action :
- DPP-4 inhibitors block the enzyme DPP-4, which is responsible for degrading incretin hormones.
- This leads to prolonged action of these hormones, improving glycemic control.
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Case Studies :
- A study demonstrated that derivatives of (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid exhibited significant DPP-4 inhibitory activity with IC50 values in the low micromolar range .
- The synthesis of sitagliptin and other related compounds has utilized this acid as a chiral synthon due to its favorable stereochemistry .
Synthesis Methods
The synthesis of (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid can be achieved through various enantioselective methods:
- Enantioselective Synthesis :
- Alternative Methods :
Pharmacological Studies
Recent pharmacological studies have highlighted the potential of (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid derivatives in treating metabolic disorders:
Toxicological Assessments
Toxicity assessments have indicated that (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives exhibit low toxicity profiles in preclinical models. Long-term studies are ongoing to evaluate chronic exposure effects.
Q & A
What are the key synthetic routes for (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid in academic research?
Answer:
The synthesis of this compound typically involves enzymatic or chemical methods. A highly enantioselective approach utilizes the transaminase PluriZyme variant TR2E2, which catalyzes the conversion of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into the (S)-enantiomer with >99% enantiomeric excess (e.e.) via a β-keto acid intermediate . Alternatively, intermediates like Boc-protected derivatives (e.g., (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid) are employed in peptide coupling reactions for drug precursors, requiring deprotection steps to yield the final product .
How can the enantiomeric purity of (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid be determined experimentally?
Answer:
Chiral HPLC is the gold standard for assessing enantiomeric purity. For example, a validated HPLC method using a chiral stationary phase (e.g., amylose- or cellulose-based columns) can resolve the (S)- and (R)-enantiomers, with purity ≥99% achievable . Specific optical rotation measurements (e.g., +13.5° to +17.5° for related compounds) provide supplementary confirmation of stereochemical integrity .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key precautions include:
- Storage: Keep in a cool, dry place (2–8°C) away from ignition sources (P210) .
- Handling: Use personal protective equipment (PPE) to avoid skin/eye contact (H315, H319) and inhalation of dust (H335) .
- First Aid: In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention (P305+P351+P338) .
How does the stereochemistry of this compound influence its role as a pharmaceutical intermediate?
Answer:
The (S)-enantiomer is critical for biological activity in dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin. Molecular modeling studies show that the stereochemistry at the 3-hydroxy position affects binding affinity to the enzyme’s active site, with the (S)-configuration optimizing hydrogen-bond interactions and steric compatibility . Substituting fluorine atoms on the phenyl ring enhances metabolic stability and bioavailability .
What catalytic systems improve the synthesis efficiency of this compound?
Answer:
- Enzymatic Catalysis: The TR2E2 PluriZyme variant operates at 60–65°C and pH 8.0–9.5, enabling a one-pot cascade reaction with high yield and e.e. .
- Chemical Catalysis: Boc-protected intermediates are synthesized using coupling agents like HATU or EDCI in the presence of DMAP, followed by acidic deprotection (e.g., TFA) to yield the free acid .
How can computational methods optimize derivatives of this compound for drug discovery?
Answer:
- Molecular Dynamics (MD): Simulations predict binding modes of derivatives to DPP-4, guiding substitutions at the 2,4,5-trifluorophenyl group to enhance affinity .
- Density Functional Theory (DFT): Calculates energy barriers for enzymatic transamination steps, aiding in the design of stable transition-state analogs .
What analytical techniques resolve contradictions in reported synthetic yields or purity?
Answer:
- NMR Spectroscopy: Compare integration ratios of diagnostic peaks (e.g., hydroxy or fluorine signals) to confirm structural consistency .
- Mass Spectrometry (HRMS): Validate molecular formula accuracy (e.g., C10H9F3O3 for the free acid) .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .
How does fluorination at the 2,4,5-positions impact the compound’s physicochemical properties?
Answer:
- Lipophilicity: Fluorine atoms increase logP, enhancing membrane permeability.
- Acidity: The trifluorophenyl group lowers the pKa of the hydroxy group, improving solubility in polar solvents .
- Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism, as shown in pharmacokinetic studies of related DPP-4 inhibitors .
What are the challenges in scaling up enzymatic synthesis for industrial applications?
Answer:
- Enzyme Stability: TR2E2 retains activity at 60–65°C but requires immobilization on solid supports (e.g., silica or chitosan) for reusability .
- Substrate Inhibition: High concentrations of β-keto esters may reduce catalytic efficiency, necessitating fed-batch reactors .
How do structural analogs of this compound compare in biological activity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
